Product packaging for 6-ethyl-3,4-dihydronaphthalen-1(2H)-one(Cat. No.:)

6-ethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13931985
M. Wt: 174.24 g/mol
InChI Key: ARJDKNLLBFEQMO-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound based on the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous biologically active molecules and synthetic drug candidates . This core scaffold is prevalent in a range of natural products and is well-recognized for its broad spectrum of potential biological activities . Derivatives of 3,4-dihydronaphthalen-1(2H)-one have demonstrated significant research value, particularly in oncology. Recent scientific investigations have shown that novel DHN derivatives can act as potent anti-hepatocellular carcinoma (HCC) agents by promoting apoptosis and inhibiting cancer cell migration. These effects are achieved through the inhibition of key signaling pathways, such as NF-κB and MAPK, which are frequently aberrantly activated in tumor cells . Furthermore, structurally similar chalconoid compounds derived from 6-hydroxy-3,4-dihydronaphthalenone have been identified as potent and competitive tyrosinase inhibitors, suggesting potential applications in biochemical and cosmetic research . The DHN nucleus serves as a versatile platform for structural modification, often through the introduction of nitrogen-containing heterocycles like piperazine or via Claisen-Schmidt condensation to create α,β-unsaturated ketones, a strategy used to enhance bioactivity and improve physicochemical properties . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B13931985 6-ethyl-3,4-dihydronaphthalen-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

6-ethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h6-8H,2-5H2,1H3

InChI Key

ARJDKNLLBFEQMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=O)CCC2

Origin of Product

United States

Chemical and Physical Properties

6-Ethyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of the parent compound 1-tetralone (B52770). wikipedia.org The presence of the ethyl group at the 6-position on the aromatic ring influences its physical and spectroscopic properties. While extensive experimental data for this specific derivative is not widely published, its fundamental properties can be established.

IdentifierValue
IUPAC NameThis compound
CAS Number22531-06-2 tci-chemical-trading.comchemsrc.comguidechem.comlookchem.comcymitquimica.com
Molecular FormulaC₁₂H₁₄O tci-chemical-trading.com
Molecular Weight174.24 g/mol tci-chemical-trading.com

This table summarizes the basic chemical identifiers for this compound.

Synthesis of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One

The synthesis of substituted 1-tetralones is well-established in organic chemistry, with several reliable methods available. semanticscholar.orgorganic-chemistry.org The most common and industrially relevant approach involves a sequence of Friedel-Crafts acylation, a reduction reaction, and an intramolecular cyclization.

A plausible and efficient route to 6-ethyl-3,4-dihydronaphthalen-1(2H)-one begins with ethylbenzene (B125841) as the starting material. The general steps are:

Friedel-Crafts Acylation: Ethylbenzene undergoes Friedel-Crafts acylation with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). semanticscholar.orgwikipedia.org This reaction typically forms 4-(4-ethylphenyl)-4-oxobutanoic acid.

Reduction of the Ketone: The keto group in the butanoic acid derivative is reduced to a methylene (B1212753) group. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

Intramolecular Cyclization: The resulting 4-(4-ethylphenyl)butanoic acid is then cyclized under acidic conditions. Polyphosphoric acid (PPA) or Eaton's reagent are often used to promote this intramolecular Friedel-Crafts acylation, which closes the second ring to yield the final product, this compound. chemicalbook.comsemanticscholar.org

Synthetic StrategyKey ReactionsPrecursorsAdvantages
Classical Friedel-Crafts RouteAcylation, Reduction, Cyclization semanticscholar.orgAromatic hydrocarbon, Succinic anhydrideHigh availability of starting materials, scalable. nih.gov
Heck Reaction ApproachPalladium-catalyzed C-C bond formation tandfonline.comSubstituted benzyl (B1604629) halide, Acrylate esterMilder conditions for some substrates.
Cascade ReactionsDiels-Alder or other pericyclic reactions nih.govIn-situ generated dienes and dienophilesRapid construction of the bicyclic core.

This table compares common synthetic strategies for preparing substituted 1-tetralone (B52770) derivatives.

Applications in Organic Synthesis

Established Synthetic Routes to the 3,4-Dihydronaphthalen-1(2H)-one Core

The 3,4-dihydronaphthalen-1(2H)-one, or tetralone, scaffold is a common structural motif in organic synthesis, and numerous methods have been developed for its construction. These routes often focus on forming the six-membered saturated ring fused to the benzene (B151609) ring.

Cyclization Reactions in the Formation of the Tetralone Moiety

Intramolecular cyclization is a cornerstone of tetralone synthesis. A prevalent method involves the acid-catalyzed cyclization of 4-phenylbutanoic acid. This reaction proceeds by protonation of the carboxylic acid, followed by an intramolecular electrophilic attack on the aromatic ring to form the new six-membered ring. nih.gov Polyphosphoric acid (PPA) and methanesulfonic acid are commonly used catalysts for this transformation.

Another innovative approach is the metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids or esters. This one-pot method demonstrates broad substrate generality and good functional group tolerance, providing an efficient pathway to tetralone derivatives under simple reaction conditions. researchgate.netwikipedia.org Additionally, Brønsted acid-mediated cyclizations of siloxyalkynes with arenes have been shown to afford substituted tetralone derivatives, highlighting the versatility of cyclization strategies. organic-chemistry.org

Friedel-Crafts Acylation Strategies and Variations

Intramolecular Friedel-Crafts acylation is one of the most classic and widely utilized methods for synthesizing the tetralone core. researchgate.net This reaction typically starts with 4-phenylbutanoyl chloride, which cyclizes in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com The use of the acid chloride is often preferred over the corresponding carboxylic acid as it can lead to significantly shorter reaction times.

The Haworth reaction, a variant of Friedel-Crafts acylation, provides a two-step route to the necessary precursor. It begins with the acylation of an aromatic compound (like benzene) with a cyclic anhydride (B1165640), such as succinic anhydride, to form a benzoylpropanoic acid. Following a reduction of the ketone (e.g., Clemmensen reduction), the resulting 4-phenylbutanoic acid can then undergo intramolecular Friedel-Crafts acylation to yield the tetralone. askfilo.com

Modern variations have sought to improve the environmental footprint and catalytic efficiency of this reaction. Catalytic amounts of Lewis acids such as bismuth(III)bis(trifluoromethanesulfonyl)amide [Bi(NTf₂)₃] or various metal triflates can effectively promote the cyclization of 4-arylbutyric acids. researchgate.net Furthermore, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been found to promote the intramolecular acylation of arylalkyl acid chlorides without the need for an additional catalyst. organic-chemistry.org

Table 1: Comparison of Selected Friedel-Crafts Acylation Conditions for Tetralone Synthesis
Starting MaterialCatalyst/ReagentKey FeaturesReference
4-Phenylbutanoic AcidPolyphosphoric Acid (PPA)Classic, strong acid-catalyzed method.
4-Phenylbutanoyl ChlorideAluminum Chloride (AlCl₃)Standard Lewis acid catalysis; often requires stoichiometric amounts. masterorganicchemistry.com
4-Arylbutyric AcidsBismuth(III) or other metal triflatesAllows for true catalytic amounts of Lewis acid. researchgate.net
Arylalkyl Acid ChloridesHexafluoroisopropanol (HFIP)Catalyst-free conditions promoted by the solvent. organic-chemistry.org
Keto Acids/EstersTriflic Acid (TfOH) / Et₃SiHMetal-free, one-pot reductive cyclization. wikipedia.org

Palladium-Catalyzed Annulation and Other Transition Metal-Mediated Cyclizations

Transition metal catalysis offers powerful and efficient alternatives for constructing the tetralone framework. Palladium-catalyzed annulation reactions, in particular, have been developed to build cyclic systems through various C-H activation and coupling sequences. masterorganicchemistry.comorgsyn.org For instance, a palladium-catalyzed [2+2+1] annulation has been reported, which can create fused cyclopentanone (B42830) rings, showcasing the potential for complex scaffold synthesis. semanticscholar.org While not a direct synthesis of the core tetralone six-membered ring, these methods illustrate the power of palladium in ring-forming reactions.

Rhodium catalysts have also been employed. An endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes, catalyzed by a Rh(I) complex, generates 3,4-dihydronaphthalen-1(2H)-one products in good yields and with high enantioselectivities. organic-chemistry.org Such transition-metal-catalyzed methods are attractive due to their high efficiency and selectivity under often mild reaction conditions. chemsrc.com

Introduction of the Ethyl Group: Regioselective Alkylation and Arylation Strategies

To synthesize the target molecule, this compound, the ethyl group must be introduced regioselectively onto the aromatic ring. This can be accomplished either by direct alkylation of a pre-formed tetralone or by using an ethyl-substituted starting material prior to cyclization.

Direct Alkylation Approaches to 6-Ethyl Substitution

The direct introduction of an ethyl group onto the 3,4-dihydronaphthalen-1(2H)-one core via a Friedel-Crafts alkylation presents significant challenges. The primary issue is regioselectivity. The tetralone ring contains a deactivating acyl group and an activating alkyl portion fused to the benzene ring. Electrophilic attack can potentially occur at either the C-6 or C-8 position.

Furthermore, Friedel-Crafts alkylation reactions are notoriously difficult to control because the product, an alkyl-substituted arene, is more nucleophilic and thus more reactive than the starting material. This often leads to polyalkylation, where multiple ethyl groups are added to the ring, resulting in a mixture of products and low yields of the desired mono-substituted compound. rsc.orgnih.gov Due to these control issues, direct alkylation is a less common and generally less efficient strategy for preparing specifically 6-ethyl-substituted tetralones.

Precursor Functionalization and Subsequent Cyclization to Achieve 6-Ethyl Substitution

A more reliable and regioselective strategy involves functionalizing the aromatic precursor with the ethyl group before the ring-closing reaction. This approach ensures the ethyl group is positioned correctly in the final product.

A prime example of this strategy is a modification of the Haworth synthesis. The synthesis would commence with ethylbenzene (B125841) instead of benzene. The Friedel-Crafts acylation of ethylbenzene with succinic anhydride in the presence of AlCl₃ would preferentially occur at the para position due to the ortho,para-directing nature of the ethyl group and steric hindrance at the ortho position. This yields 3-(4-ethylbenzoyl)propanoic acid. Following reduction of the keto group, the resulting 4-(4-ethylphenyl)butanoic acid is then subjected to intramolecular Friedel-Crafts acylation. The cyclization is directed to the position ortho to the ethyl group, yielding the desired this compound with high regiochemical control.

This precursor functionalization approach is also seen in the total synthesis of natural products. For example, in the synthesis of (±)-O-methylasparvenone, a regioselective reductive alkylation using ethyl iodide was performed on a substituted benzaldehyde (B42025) derivative early in the synthetic sequence. semanticscholar.org This step installed the required ethyl group before the subsequent reactions that ultimately formed the fused ring system, demonstrating the strategic advantage of early-stage functionalization.

Table 2: Strategic Comparison for Introducing the 6-Ethyl Group
StrategyDescriptionAdvantagesDisadvantages
Direct AlkylationFriedel-Crafts ethylation of a pre-formed tetralone ring.Potentially shorter synthetic route.Poor regioselectivity (mixture of 6- and 8-isomers); risk of polyalkylation. rsc.org
Precursor FunctionalizationUsing an ethyl-substituted precursor (e.g., ethylbenzene) which is then cyclized.Excellent regiochemical control; avoids polyalkylation issues.May require a longer synthetic sequence.

Stereoselective Introduction of the Ethyl Moiety

The creation of a chiral center at the ethyl-bearing carbon in this compound requires stereoselective methods. Asymmetric alkylation of a precursor, 6-bromo- or 6-triflyloxy-3,4-dihydronaphthalen-1(2H)-one, is a common strategy. This is often achieved through the use of chiral auxiliaries, which temporarily impart chirality to the substrate, guiding the approach of the electrophile. york.ac.uk

One widely adopted class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine. nih.gov The tetralone precursor is first condensed with the chiral auxiliary to form a chiral enamine or imine. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), selectively forms one diastereomer of the enolate. The steric hindrance provided by the auxiliary directs the subsequent alkylation with an ethylating agent (e.g., ethyl iodide) to the opposite face of the enolate, resulting in a high degree of diastereoselectivity. nih.gov The auxiliary can then be cleaved, typically by hydrolysis, to yield the enantiomerically enriched 6-ethyl-tetralone. york.ac.uk

Table 1: Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryTypical ReactionKey FeatureTypical Diastereomeric Ratio (dr)
PseudoephedrineAlkylation of amidesForms crystalline derivatives; easily removed>95:5 nih.gov
Evans' OxazolidinonesAlkylation of imidesHighly predictable stereochemical outcome>99:1 researchgate.net
SAMP/RAMP HydrazonesAlkylation of ketones/aldehydesReliable for α-alkylation of carbonyls>95:5

The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the auxiliary. The reaction conditions, including the choice of solvent and base, are critical for achieving high diastereoselectivity. researchgate.net

Novel and Emerging Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of efficient, sustainable, and scalable processes. For a molecule like this compound, this involves innovating the core tetralone synthesis, which is often achieved via an intramolecular Friedel-Crafts reaction. acs.orgdatapdf.com

Traditional Friedel-Crafts acylation, a key step in forming the tetralone ring from a precursor like 4-(4-ethylphenyl)butanoic acid, often relies on stoichiometric amounts of Lewis acids (e.g., AlCl₃) and halogenated solvents, which generate significant waste. datapdf.comacs.org Green chemistry approaches seek to mitigate these issues.

One greener alternative involves using methanesulfonic anhydride as a promoter, which allows the reaction to proceed with the parent carboxylic acid, avoiding the need to form an acid chloride with agents like thionyl chloride. acs.org This method minimizes halogenated waste. Another approach employs solid acid catalysts or metal triflates, which can be used in catalytic amounts and are often recoverable and reusable. researchgate.netresearchgate.net Furthermore, visible-light photocatalysis has been developed for the direct construction of 4-aryl tetralones from styrenes and molecular oxygen, representing a highly environmentally benign method that utilizes a clean energy source. rsc.org

Table 2: Comparison of Friedel-Crafts Acylation Methods
MethodCatalyst/ReagentSolventKey Advantages
TraditionalAlCl₃ (stoichiometric)CS₂, DichloromethaneWell-established
Greener (Anhydride)Methanesulfonic anhydrideSolvent-free or high-boiling cosolventHalogen-free, reduced waste acs.org
Greener (Catalytic)Metal triflates, ZeolitesIonic liquids, high-boiling solventsCatalytic, reusable catalyst researchgate.netresearchgate.net
PhotocatalyticOrganic Dye (e.g., Acridinium)AcetonitrileUses visible light, O₂ as oxidant rsc.org

These methods reduce the environmental impact by minimizing hazardous reagents and waste streams, aligning with the principles of sustainable chemistry. nih.gov

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.infoflinders.edu.au The synthesis of the tetralone core of this compound via Friedel-Crafts alkylation or acylation is well-suited to continuous flow conditions.

In a typical setup, a solution of the precursor, such as 4-(4-ethylphenyl)butanoyl chloride, is pumped through a heated tube or microreactor packed with a heterogeneous acid catalyst, such as montmorillonite (B579905) clay or silica-supported phosphotungstic acid. rsc.orgnih.govresearchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch methods. The ability to operate at temperatures above the solvent's boiling point can dramatically accelerate reaction rates. acs.org Multi-step syntheses, including sequential Friedel-Crafts reactions and subsequent modifications, can be telescoped into a single continuous process, minimizing manual handling and isolation of intermediates. jst.org.in

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions to produce enantiomerically pure compounds. nih.gov For this compound, enzymes can be used to establish the key stereocenter.

One prominent strategy is the enzymatic kinetic resolution of a racemic precursor. For instance, a racemic alcohol precursor to the desired tetralone can be selectively acylated by a lipase, separating the two enantiomers. nih.govsemanticscholar.orgmdpi.com Alternatively, the carbonyl group of a racemic tetralone can be asymmetrically reduced by a ketoreductase (KRED) or whole-cell biocatalysts like baker's yeast. nih.govnih.gov This often yields one enantiomer of the corresponding alcohol with high enantiomeric excess, leaving the other enantiomer of the ketone unreacted. This approach provides access to both enantiomers of the target molecule or its chiral precursors. nih.gov The development of engineered enzymes continues to expand the scope of substrates and improve the selectivity of these transformations. nih.gov

Purification and Isolation Methodologies for Synthetic Research

The isolation of this compound from a reaction mixture in high purity is essential for its characterization and further use. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Standard laboratory procedures often begin with a liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. For moderately volatile compounds like α-tetralone, steam distillation can be an effective purification technique. orgsyn.org

Crystallization is a powerful method for obtaining highly pure solid compounds, provided a suitable solvent system can be found that selectively dissolves impurities while allowing the target compound to crystallize upon cooling. nih.gov

For non-crystalline products or for separating mixtures of closely related compounds (e.g., regioisomers or stereoisomers), chromatographic techniques are indispensable.

Column Chromatography: Performed on silica (B1680970) gel or alumina, this is the most common method for routine purification in a research setting. acs.org

Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution and is used for purifying small to medium quantities of material to very high purity. nih.gov For separating enantiomers, chiral stationary phases (CSPs) or chiral mobile phase additives can be employed. nih.gov Semi-preparative LC is particularly effective for isolating desired compounds from complex synthetic mixtures, allowing for a significant increase in purity.

The purity of the final product is typically assessed using analytical techniques such as HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The ketone functional group is a primary locus of reactivity in this compound. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

The electrophilic carbonyl carbon readily undergoes addition reactions with a variety of nucleophiles. libretexts.org These reactions proceed via the formation of a tetrahedral intermediate, which is then protonated to yield the final addition product. The specific outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions employed.

A notable example is the formation of cyanohydrins through the addition of hydrogen cyanide. This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. libretexts.org The resulting cyanohydrins are versatile synthetic intermediates. Similarly, organometallic reagents such as Grignard reagents and organolithium compounds add to the carbonyl group to form tertiary alcohols.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also characteristic of this carbonyl center. For instance, reactions with primary amines yield imines, while reactions with hydroxylamine (B1172632) produce oximes. These reactions are often catalyzed by acid.

Reaction TypeReagentProduct
Cyanohydrin FormationNaCN, H+1-cyano-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Grignard ReactionPhenylmagnesium bromide (PhMgBr), then H3O+6-ethyl-1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
Wittig ReactionMethylenetriphenylphosphorane (Ph3P=CH2)6-ethyl-1-methylene-1,2,3,4-dihydronaphthalene
Imine FormationMethylamine (CH3NH2), acid catalystN-((E)-6-ethyl-3,4-dihydronaphthalen-1(2H)-ylidene)methanamine

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of enolates. wikipedia.orgyoutube.com In this compound, the methylene protons at the C-2 position are acidic and can be abstracted by a suitable base. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) ensures essentially quantitative conversion to the enolate. youtube.com Weaker bases, such as alkoxides, establish an equilibrium between the ketone and the enolate. bham.ac.uk

The resulting enolate is a powerful nucleophile, with electron density distributed between the α-carbon and the oxygen atom. wikipedia.org It can react with a range of electrophiles at the α-carbon, leading to alpha-substitution reactions. msu.eduyoutube.com These reactions are fundamental for carbon-carbon bond formation. For example, alkylation of the enolate with an alkyl halide introduces a new alkyl group at the C-2 position. Halogenation at the alpha position can also be achieved under either acidic or basic conditions. msu.edu

Reaction TypeReagentsProduct
Alkylation1. LDA, THF, -78 °C2. Methyl iodide (CH3I)6-ethyl-2-methyl-3,4-dihydronaphthalen-1(2H)-one
Aldol (B89426) Addition1. LDA, THF, -78 °C2. Benzaldehyde (PhCHO)3. H2O2-(hydroxy(phenyl)methyl)-6-ethyl-3,4-dihydronaphthalen-1(2H)-one
Halogenation (Basic)Br2, NaOH2,2-dibromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one
Halogenation (Acidic)Br2, H+2-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one

Reactivity of the Aromatic Ring System

The substituted benzene ring in this compound is the site for various substitution and redox reactions, influenced by the electronic properties of its substituents.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction involves an initial attack by an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.com Subsequent loss of a proton restores the aromaticity. minia.edu.eg

In this compound, the aromatic ring is substituted with two activating groups: the ethyl group at C-6 and the fused aliphatic ring, which acts as an alkyl substituent. Both are ortho-, para-directing groups. The ethyl group directs incoming electrophiles to the C-5 and C-7 positions. The fused ring directs towards the C-5 and C-7 positions as well. Therefore, electrophilic attack is strongly favored at the C-5 and C-7 positions. Steric hindrance from the fused ring system may influence the regioselectivity between these two sites.

Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.com These reactions typically require a catalyst, such as a strong acid or a Lewis acid, to generate a sufficiently potent electrophile. minia.edu.eg

ReactionReagentsMajor Product(s)
NitrationHNO3, H2SO46-ethyl-7-nitro-3,4-dihydronaphthalen-1(2H)-one and 6-ethyl-5-nitro-3,4-dihydronaphthalen-1(2H)-one
BrominationBr2, FeBr37-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one and 5-bromo-6-ethyl-3,4-dihydronaphthalen-1(2H)-one
Friedel-Crafts AcylationAcetyl chloride (CH3COCl), AlCl37-acetyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one and 5-acetyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one

Nucleophilic aromatic substitution (SNAr) is generally not feasible on the parent compound because the aromatic ring is electron-rich and lacks a suitable leaving group. However, if the aromatic ring is functionalized with one or more strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to a good leaving group (e.g., a halide), the SNAr reaction can occur. nih.govnih.gov

For example, if a derivative such as 7-chloro-6-ethyl-8-nitro-3,4-dihydronaphthalen-1(2H)-one were synthesized, the chlorine atom at C-7 would be activated towards nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group is crucial for stabilizing this intermediate.

While the aromatic ring itself is resistant to oxidation under mild conditions, the alkyl side chain is susceptible. pressbooks.pub The ethyl group at the C-6 position has benzylic hydrogens, which are particularly reactive. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the ethyl group to a carboxylic acid group, yielding 1-oxo-1,2,3,4-tetrahydronaphthalene-6-carboxylic acid. scribd.com

The aromatic ring can be reduced, but this requires forcing conditions. Catalytic hydrogenation using catalysts like platinum or rhodium under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. scribd.comopenstax.org This would result in the formation of 6-ethyldecahydronaphthalen-1-one. The ketone functional group can also be reduced. For instance, catalytic hydrogenation over a palladium catalyst can reduce the aryl ketone to an alkyl group, a reaction known as hydrogenolysis. openstax.org This would convert the starting material into 6-ethyl-1,2,3,4-tetrahydronaphthalene.

Reaction TypeReagentsProduct
Side-Chain OxidationKMnO4, heat5-ethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Aromatic Ring ReductionH2, Rh/C, high pressure6-ethyldecahydronaphthalen-1(2H)-one
Ketone HydrogenolysisH2, Pd/C6-ethyl-1,2,3,4-tetrahydronaphthalene
Ketone ReductionNaBH4, CH3OH6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility. The molecule possesses a prochiral carbonyl carbon and an adjacent methylene group, offering opportunities for the creation of new stereocenters and the diastereoselective and enantioselective synthesis of complex molecules.

Diastereoselective Transformations

Diastereoselective transformations of this compound are primarily centered on reactions at the carbonyl group and the α-carbon. The inherent asymmetry of the molecule, coupled with the choice of reagents, dictates the stereochemical outcome.

For instance, the reduction of the carbonyl group can yield two diastereomeric alcohols. The facial selectivity of this reduction is influenced by the steric bulk of the reducing agent. While simple hydrides like sodium borohydride (B1222165) may show low diastereoselectivity, bulkier reagents such as L-Selectride are expected to exhibit high diastereoselectivity by attacking from the less sterically hindered face of the carbonyl. In a related system, the reduction of tetralin-1,4-dione with L-selectride afforded the corresponding cis-diol with high diastereoselectivity. nih.gov

Table 1: Predicted Diastereoselectivity in the Reduction of this compound
Reducing AgentExpected Major DiastereomerRationale for Selectivity
Sodium Borohydride (NaBH4)Low to moderateSmall hydride reagent, less sensitive to steric hindrance.
Lithium Aluminum Hydride (LiAlH4)ModerateSlightly bulkier than NaBH4, leading to improved selectivity.
L-SelectrideHighVery bulky hydride reagent, sensitive to steric environment, leading to attack from the less hindered face.

Enantioselective Catalysis with this compound as Substrate

The synthesis of single enantiomers of chiral compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound serves as an excellent prochiral substrate for a variety of enantioselective catalytic reactions.

The enantioselective reduction of the carbonyl group can be achieved using chiral catalysts. Biocatalytic methods, employing enzymes from various microorganisms, have proven effective for the enantioselective reduction of α-tetralone to (S)-(+)-1,2,3,4-tetrahydro-1-naftol with high enantiomeric excess. nih.gov Similar methodologies could be applied to the 6-ethyl derivative. Alternatively, chiral metal complexes, such as those based on ruthenium with chiral diamine ligands, are known to be highly efficient for the asymmetric hydrogenation of ketones.

Enantioselective alkylation at the C-2 position can also be achieved using chiral phase-transfer catalysts or organocatalysts, which create a chiral environment that directs the approach of the electrophile.

Table 2: Potential Enantioselective Catalytic Reactions Utilizing this compound
ReactionCatalyst TypePotential Chiral Product
Asymmetric HydrogenationChiral Ru-diamine complex(R)- or (S)-6-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
Asymmetric AlkylationChiral Phase-Transfer Catalyst(R)- or (S)-2-alkyl-6-ethyl-3,4-dihydronaphthalen-1(2H)-one
Asymmetric Michael AdditionChiral Organocatalyst (e.g., prolinol ether)Chiral 2-(1,3-dicarbonyl)-6-ethyl-3,4-dihydronaphthalen-1(2H)-one

Kinetic and Thermodynamic Control in Reactivity

The outcome of certain reactions involving this compound can be governed by the principles of kinetic versus thermodynamic control. This is particularly relevant in reactions that are reversible and can lead to different stereoisomeric products.

A classic example is the formation of enolates. Deprotonation at the C-2 position can lead to two different enolates. The kinetic enolate is formed faster, typically by removing a proton from the less sterically hindered position. In contrast, the thermodynamic enolate is the more stable enolate, which may be formed under conditions that allow for equilibration. The choice of base, solvent, and temperature can be used to selectively generate one enolate over the other, thereby controlling the regioselectivity of subsequent reactions.

Photochemical and Electrochemical Transformations

Beyond traditional thermal reactions, this compound is amenable to transformations induced by light or electricity, opening up avenues to unique molecular structures and reaction pathways.

Photoinduced Reaction Mechanisms

The photochemical behavior of this compound is expected to be dominated by the reactivity of the α,β-unsaturated ketone chromophore. Upon irradiation with ultraviolet light, the molecule can be excited to a higher energy state, which can then undergo a variety of photochemical reactions.

A prominent reaction is the [2+2] photocycloaddition, where the excited ketone reacts with an alkene to form a four-membered cyclobutane (B1203170) ring. nsf.govlibretexts.org This reaction can be highly stereospecific and provides a powerful method for the synthesis of complex polycyclic systems. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the nature of the excited state (singlet or triplet) and the electronic properties of the reacting alkene. Another potential photochemical pathway is the Paterno-Büchi reaction, which involves the [2+2] cycloaddition of the carbonyl group with an alkene to form an oxetane. libretexts.org

Electrochemical Oxidation and Reduction Processes

Electrochemical methods provide an alternative means to effect redox reactions on this compound. These methods can offer advantages in terms of mild reaction conditions and high selectivity.

Electrochemical Reduction: The carbonyl group can be reduced electrochemically to the corresponding alcohol. This process involves the transfer of electrons from the cathode to the carbonyl group, followed by protonation. The presence of the electron-donating ethyl group on the aromatic ring is likely to make the reduction slightly more challenging compared to the unsubstituted α-tetralone.

Electrochemical Oxidation: The aromatic ring of the molecule is susceptible to electrochemical oxidation. The ethyl group, being an activating group, is expected to lower the oxidation potential, facilitating the removal of an electron to form a radical cation. This reactive intermediate can then undergo a variety of follow-up reactions, such as nucleophilic attack by the solvent or intramolecular cyclization, to form new products. For instance, α-tetralone derivatives have been shown to undergo electrochemical conversion to spirolactones. libretexts.org

Rearrangement Reactions and Fragmentations

The study of rearrangement and fragmentation reactions provides crucial insights into the chemical behavior and structural properties of organic molecules. For this compound, these transformations are primarily explored through classical organic reactions that induce skeletal reorganization and mass spectrometry techniques that map fragmentation pathways.

Beckmann Rearrangement

A significant rearrangement applicable to this compound is the Beckmann rearrangement. This reaction transforms an oxime into an amide, and in the case of cyclic oximes, it yields a lactam. wikipedia.org The process is typically initiated by treating the corresponding oxime with an acid catalyst.

The first step in this sequence is the conversion of this compound to its oxime derivative, this compound oxime, by reaction with hydroxylamine. csbsju.edu Due to the presence of the nitrogen lone pair, the oxime can exist as two geometric isomers, (E) and (Z). The stereochemistry of the oxime is critical as the Beckmann rearrangement is stereospecific; the group that migrates is the one positioned anti-periplanar to the hydroxyl group on the nitrogen atom. alfa-chemistry.com

Treatment of the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, protonates the hydroxyl group, converting it into a good leaving group (water). wikipedia.orgmasterorganicchemistry.com This is followed by a concerted 1,2-shift of the anti-periplanar group to the nitrogen, displacing the water molecule. csbsju.edu This migration step results in the formation of a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting intermediate yields the final lactam product. masterorganicchemistry.com

For this compound oxime, two possible lactam products can be formed, depending on which carbon group migrates.

Migration of the C2 (alkyl) group: If the C2 methylene group is anti-periplanar to the hydroxyl group, its migration leads to the formation of 7-ethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one.

Migration of the C8a (aryl) group: If the C8a aromatic carbon is anti-periplanar to the hydroxyl group, its migration results in the formation of 8-ethyl-3,4,5,6-tetrahydro-2H-benzo[b]azocin-2-one.

The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime intermediate. The reaction conditions can sometimes influence the ratio of the (E) and (Z) oxime isomers, thereby affecting the final product distribution.

Table 1: Potential Beckmann Rearrangement Products of this compound Oxime

Migrating GroupProduct NameLactam Structure
C2 (Alkyl)7-ethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one7-membered ring fused to the benzene ring.
C8a (Aryl)8-ethyl-3,4,5,6-tetrahydro-2H-benzo[b]azocin-2-one8-membered ring fused to the benzene ring.

Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While a specific mass spectrum for this compound is not detailed in the literature, its fragmentation behavior under electron ionization (EI) can be predicted based on the general principles of mass spectrometry for ketones and aromatic compounds.

Upon electron impact, this compound will form a molecular ion (M+•). The stability of the aromatic ring suggests that the molecular ion peak would be relatively intense. libretexts.org The subsequent fragmentation pathways are dictated by the presence of the keto group, the ethyl substituent, and the tetralone core.

Key expected fragmentation processes include:

α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. libretexts.org For this compound, this could involve the cleavage of the C1-C2 bond or the C1-C8a bond.

Cleavage of the C1-C2 bond would lead to the loss of a C3H5 radical, resulting in a fragment ion.

Cleavage of the C1-C8a bond would result in the opening of the cyclohexenone ring.

McLafferty Rearrangement: While less common in cyclic ketones lacking a sufficiently long alkyl chain with a γ-hydrogen, it's a potential pathway to consider in derivatives. For the parent compound, this is not a primary expected fragmentation.

Loss of the Ethyl Group: A prominent fragmentation would be the loss of the ethyl group (•CH2CH3, 29 Da) or a methyl group (•CH3, 15 Da) from the ethyl substituent via benzylic cleavage, which would lead to a stable benzylic cation. The loss of a methyl radical is often observed.

Retro-Diels-Alder (RDA) Reaction: The unsaturated cyclic system could potentially undergo a retro-Diels-Alder reaction, leading to the fragmentation of the six-membered non-aromatic ring. This would involve the cleavage of two bonds within the ring, resulting in the formation of two smaller, stable neutral molecules and a radical cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ion DescriptionProposed Structure of Fragment Ion
Molecular Ion (M+•)[C12H14O]+•
Loss of methyl radical (M-15)Ion resulting from the cleavage of the C-C bond in the ethyl group.
Loss of ethyl radical (M-29)Ion resulting from the cleavage of the bond connecting the ethyl group to the aromatic ring.
α-Cleavage product (loss of C3H5)Ion formed by cleavage of the C1-C2 bond.
Retro-Diels-Alder productFragments resulting from the cleavage of the dihydronaphthalene ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Multi-dimensional NMR experiments are essential for establishing the connectivity of atoms within a molecule. For this compound, these techniques reveal the intricate network of proton-proton and proton-carbon correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum is utilized to identify protons that are coupled to each other, typically through two or three bonds. uvic.caufrgs.br In the aliphatic region of this compound, cross-peaks would be observed between the protons at C-2, C-3, and C-4, confirming their sequential arrangement in the dihydronaphthalenone ring. Similarly, correlations between the methylene and methyl protons of the ethyl group at C-6 would be evident. github.iosdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. chegg.com This technique allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton and carbon chemical shifts. For instance, the protons of the ethyl group would show correlations to their respective carbon signals, as would the protons on the C-2, C-3, and C-4 positions of the ring. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
1 - ~198 H-2, H-8
2 ~2.6 (t) ~39 C-1, C-3, C-4, C-4a
3 ~2.1 (m) ~23 C-1, C-2, C-4, C-4a
4 ~2.9 (t) ~30 C-2, C-3, C-4a, C-5, C-8a
4a - ~133 H-4, H-5
5 ~7.2 (d) ~127 C-4, C-4a, C-6, C-7, C-8a
6 - ~145 H-5, H-7, H-1'
7 ~7.3 (dd) ~129 C-5, C-6, C-8, C-8a, C-1'
8 ~8.0 (d) ~127 C-1, C-4a, C-7, C-8a
8a - ~143 H-4, H-5, H-7, H-8
1' ~2.7 (q) ~29 C-5, C-6, C-7, C-2'

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. libretexts.org

For the synthesis of this compound, qNMR can be employed to monitor the progress of the reaction by comparing the integrals of signals corresponding to the starting materials and the product. This allows for the determination of reaction kinetics and optimization of reaction conditions.

Furthermore, the purity of the final product can be accurately assessed using qNMR. By adding a known amount of an internal standard with a well-resolved signal to a precisely weighed sample of the compound, the absolute purity of the this compound can be calculated from the integral ratios. This method provides a high degree of accuracy and is recognized as a primary analytical technique.

For derivatives of this compound that are chiral, determining the absolute stereochemistry is crucial. NMR spectroscopy offers several methods for this purpose.

Anisotropic Effects: The magnetic field experienced by a nucleus can be influenced by the presence of nearby functional groups that exhibit magnetic anisotropy, such as aromatic rings or carbonyl groups. This effect is distance and orientation-dependent. In chiral derivatives of this compound, the spatial arrangement of substituents can lead to distinct differences in the chemical shifts of certain protons in the two enantiomers when a chiral solvating agent or a chiral derivatizing agent is used. By analyzing these differential shifts, the absolute configuration can often be deduced.

Chiral Auxiliary Methods: In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. These chiral molecules are temporarily attached to the substrate and can be later removed. The diastereomers formed in this process can be distinguished by NMR spectroscopy. Analysis of the NMR spectra of the diastereomeric intermediates, often aided by techniques like NOESY to determine through-space proton-proton proximities, can allow for the assignment of the newly created stereocenter's configuration relative to the known stereochemistry of the chiral auxiliary. researchgate.net For instance, if a chiral auxiliary is used to introduce a substituent at a specific position in the dihydronaphthalenone ring, the stereochemistry of the product can be determined by analyzing the NMR data of the diastereomeric products. chemrxiv.org

Mass Spectrometry (MS) in Mechanistic Studies and Derivatization Profiling

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. uobasrah.edu.iq

Electron ionization (EI) mass spectrometry of this compound would lead to the formation of a molecular ion, which can then undergo various fragmentation reactions. Understanding these fragmentation pathways provides valuable structural information. libretexts.orgyoutube.com

Common fragmentation patterns for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, a likely fragmentation would be the loss of an ethyl radical (M-29) via benzylic cleavage, leading to a stable cation. Another probable fragmentation is the loss of ethylene (B1197577) (M-28) through a retro-Diels-Alder type reaction of the dihydronaphthalenone ring.

Table 2: Plausible Mass Spectral Fragmentation of this compound

m/z Proposed Fragment Plausible Origin
174 [C₁₂H₁₄O]⁺˙ Molecular Ion (M⁺˙)
159 [M - CH₃]⁺ Loss of a methyl radical from the ethyl group
146 [M - C₂H₄]⁺˙ Retro-Diels-Alder fragmentation
145 [M - C₂H₅]⁺ Loss of an ethyl radical (benzylic cleavage)
118 [C₉H₁₀]⁺˙ Subsequent fragmentation of the [M - C₂H₄]⁺˙ ion

Isotope labeling studies can be employed to further elucidate these fragmentation mechanisms. nih.gov By selectively replacing certain atoms with their heavier isotopes (e.g., ¹³C or ²H), the movement of these atoms during fragmentation can be tracked, providing definitive evidence for the proposed pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule. rsc.org For this compound, with a molecular formula of C₁₂H₁₄O, the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. This is a critical step in the characterization of a new compound or the verification of a known one.

Coupled Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Coupled or "hyphenated" techniques are powerful tools in analytical chemistry, combining a separation method with a detection method to analyze complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for the identification and quantification of this compound and its derivatives, especially in contexts like reaction monitoring, metabolite identification, and purity assessment. kuleuven.behpst.cz

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like tetralone derivatives. In GC-MS, the sample mixture is vaporized and separated based on boiling point and polarity on a capillary column. jocpr.com As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. For this compound, characteristic fragments would be expected from the loss of the ethyl group (M-29) and cleavage of the dihydronaphthalenone ring system.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for non-volatile, thermally labile, or high molecular weight derivatives. kuleuven.be The separation occurs in the liquid phase, typically using a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions with minimal fragmentation. thermofisher.comamazonaws.com This "soft" ionization is advantageous for determining the molecular weight of the parent compound. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is isolated, fragmented, and analyzed to reveal structural details. nih.gov LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace amounts of derivatives in complex biological or environmental matrices. nih.govthermofisher.com

The table below illustrates the typical application of these techniques.

Technique Principle of Separation Principle of Detection Application for this compound
GC-MS Volatility and polarityMass-to-charge ratio of fragmentsPurity analysis, identification of volatile byproducts in synthesis
LC-MS Polarity (Reversed-Phase)Mass-to-charge ratio of molecular ionAnalysis of non-volatile derivatives, metabolic studies, quantification in complex mixtures

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing its vibrational modes. wikipedia.orgdocbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The spectrum for this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically found in the 1680-1700 cm⁻¹ region for α,β-unsaturated ketones. Other key absorptions would include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic ethyl and ring methylene groups (~2850-2960 cm⁻¹), as well as C=C stretching from the aromatic ring (~1450-1600 cm⁻¹). nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. wikipedia.org It relies on changes in the polarizability of a molecule during vibration. nih.gov For this compound, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, whereas the carbonyl stretch might be weaker compared to its IR absorption. This makes Raman spectroscopy particularly useful for studying the skeletal vibrations of the naphthalenone core. nih.govresearchgate.net Because water is a weak Raman scatterer, this technique is also well-suited for studying reactions in aqueous media. wikipedia.org

These techniques are invaluable for monitoring the progress of a chemical reaction. For instance, in a reaction involving the modification of the carbonyl group, the disappearance of its characteristic IR peak can signify the completion of the reaction.

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretch1680 - 1700 (Strong)1680 - 1700 (Weak-Medium)
Aromatic C-HStretch3000 - 3100 (Medium)3000 - 3100 (Strong)
Aliphatic C-HStretch2850 - 2960 (Strong)2850 - 2960 (Medium)
Aromatic C=CStretch1450 - 1600 (Medium)1450 - 1600 (Strong)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction of this compound Derivatives

In such structures, the benzene ring is planar, while the adjacent non-aromatic ring containing the carbonyl group adopts a distorted half-chair or envelope conformation. researchgate.netnih.gov Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C=O bond length is typically around 1.23 Å. researchgate.net The technique also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions like hydrogen bonds (if applicable) or van der Waals forces that stabilize the solid-state structure. nih.govresearcher.life

Co-crystal and Inclusion Complex Studies

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering its covalent structure. nih.gov A co-crystal consists of the active pharmaceutical ingredient (API) and a benign co-former held together in a stoichiometric ratio by non-covalent interactions, typically hydrogen bonds. researchgate.net

For a compound like this compound, which possesses a hydrogen bond acceptor (the carbonyl oxygen), co-crystals could be formed with various hydrogen bond donors. These studies are critical in pharmaceutical development for optimizing the properties of a drug candidate. nih.gov X-ray diffraction is essential for confirming the formation of a new crystalline phase and characterizing the specific intermolecular interactions between the compound and the co-former. researchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules, complementing experimental data. mdpi.comsciencepg.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. icm.edu.pltandfonline.com By solving approximations of the Schrödinger equation, DFT can be used to optimize the geometry of this compound and calculate various properties. researchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. icm.edu.pl

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. tandfonline.com

Vibrational Frequencies: DFT can predict the vibrational spectra (IR and Raman) of a molecule. icm.edu.pl Comparing these calculated frequencies with experimental data can aid in the assignment of spectral bands and confirm the molecular structure.

The table below summarizes key computational parameters and their significance.

DFT Parameter Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbitalPredicts sites for electrophilic attack; relates to ionization potential.
LUMO Energy Energy of the lowest unoccupied molecular orbitalPredicts sites for nucleophilic attack; relates to electron affinity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.
MESP Molecular Electrostatic Potential mapVisualizes charge distribution and predicts reactive sites for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound at an atomic level. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can map out the conformational energy landscape and probe the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting 3D structure of the molecule is placed in a simulation box, often filled with a chosen solvent (e.g., water, chloroform) to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data, which is a record of the positions and velocities of all atoms over time.

Analysis of the MD trajectory can reveal key insights into the conformational preferences of the dihydronaphthalenone ring (e.g., half-chair, twist-boat conformations) and the rotational freedom of the ethyl group. Furthermore, by simulating the molecule in the presence of other molecules, the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern its behavior in a condensed phase can be characterized.

Interactive Data Table: Illustrative Conformational Analysis Data from MD Simulations

Below is a hypothetical interactive table showcasing the type of data that could be generated from MD simulations for different conformers of this compound. The user can sort the data by clicking on the column headers.

ConformerDihedral Angle (C2-C3-C4-C4a) (°)Ethyl Group Torsion Angle (°)Relative Energy (kcal/mol)Population (%)
Half-Chair 155.260.50.0045.3
Half-Chair 2-54.8178.20.2535.1
Twist-Boat 130.1-75.31.8010.5
Twist-Boat 2-29.588.92.109.1

Note: This data is illustrative and not based on actual experimental or computational results for this specific molecule.

Quantum Chemical Studies of Reaction Transition States and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for investigating the mechanisms of chemical reactions involving this compound. These methods can be used to locate and characterize the transition state (TS) structures, which are the highest energy points along a reaction coordinate, and to map out the entire reaction pathway. nih.gov

For instance, the Vilsmeier-Haack reaction, which can be used to introduce a formyl group onto activated aromatic rings, could be computationally studied for this molecule. acs.orgacs.org Quantum chemical calculations would be employed to:

Optimize Reactant and Product Geometries: Determine the lowest energy structures of the starting materials and the final products.

Locate the Transition State: Identify the saddle point on the potential energy surface that connects reactants and products. This is often a computationally intensive task. youtube.com

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

By performing these calculations, researchers can gain a detailed understanding of the reaction mechanism at a molecular level, including the breaking and forming of chemical bonds. scielo.br This knowledge is invaluable for optimizing reaction conditions and predicting the outcomes of new reactions.

Interactive Data Table: Hypothetical Quantum Chemical Data for a Reaction Pathway

This interactive table presents hypothetical data that could be obtained from quantum chemical calculations for a proposed reaction involving this compound.

SpeciesRelative Energy (kcal/mol)Key Bond Distance (Å)Imaginary Frequency (cm⁻¹)
Reactants0.00N/A0
Transition State 125.3C-C: 2.15-350.2
Intermediate5.8C-C: 1.540
Transition State 218.9C-H: 1.88-275.6
Products-15.2N/A0

Note: This data is for illustrative purposes and does not represent actual calculated values for this specific reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as their geometries will influence the calculated chemical shifts. mdpi.com

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory.

Chemical Shift Calculation: Calculating the isotropic shielding values for each nucleus in each conformer.

Boltzmann Averaging: Averaging the chemical shifts of the different conformers based on their calculated relative energies and populations.

The predicted chemical shifts can then be compared to experimental spectra to aid in signal assignment and structural elucidation. youtube.comyoutube.com

Vibrational Frequencies: The calculation of vibrational frequencies (e.g., for Infrared spectroscopy) is another valuable tool. youtube.com After optimizing the molecular geometry, a frequency calculation is performed. The results provide the frequencies of the normal modes of vibration, which correspond to the absorption bands in an IR spectrum. These calculations can help in assigning the peaks in an experimental spectrum to specific molecular motions.

Interactive Data Table: Illustrative Predicted Spectroscopic Data

The following interactive table provides an example of predicted NMR chemical shifts and vibrational frequencies for this compound.

ParameterPredicted ValueExperimental Value (Hypothetical)Assignment
¹H NMR (ppm)7.857.90H-8
¹H NMR (ppm)7.217.25H-5
¹³C NMR (ppm)198.5199.1C=O (C-1)
¹³C NMR (ppm)145.2144.8C-6
IR Freq. (cm⁻¹)16851680C=O stretch
IR Freq. (cm⁻¹)29602955C-H stretch (ethyl)

Note: This data is purely illustrative and intended to demonstrate the type of information that can be generated.

Role of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One in Complex Molecule Synthesis and Materials Science

Utilization as a Building Block in Multi-Step Organic Synthesis

The dihydronaphthalenone core is a prevalent structural motif in a variety of complex organic molecules. Its chemical functionality allows for a range of transformations, making it a valuable intermediate in multi-step synthetic sequences.

Application in the Construction of Polycyclic Aromatic Compounds

While specific examples detailing the use of 6-ethyl-3,4-dihydronaphthalen-1(2H)-one in the synthesis of polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the general utility of tetralone derivatives in such transformations is well-established. These reactions often involve the construction of additional aromatic rings onto the existing dihydronaphthalene framework.

One common strategy involves the Friedel-Crafts reaction, where the tetralone can be acylated or alkylated, followed by cyclization and aromatization to form larger polycyclic systems. For instance, tetralone itself can serve as a starting point for the synthesis of uniformly 13C-labeled PAHs like phenanthrene (B1679779) and benz[a]anthracene. nih.gov Another approach involves an interrupted Vilsmeier-Haack reaction of tetralones to produce multisubstituted 1-chloronaphthalenes, which are valuable precursors for more complex PAHs. chemicalbook.comacs.org

Iron(III)-catalyzed carbonyl-olefin metathesis reactions represent another modern approach to synthesizing PAHs from aryl ketone precursors, which could be applicable to this compound. nih.gov This method is noted for its operational simplicity and high functional group compatibility. nih.gov The following table summarizes representative reactions using tetralone analogues for the synthesis of PAHs.

Starting Material AnalogueReagents and ConditionsProduct TypeReference(s)
Tetralone1. Succinic anhydride (B1165640), AlCl3; 2. Zn(Hg), HCl; 3. H2SO4; 4. Pd/C, heatPhenanthrene derivatives nih.gov
Substituted TetralonesPOCl3, DMF, then an oxidizing agentPolysubstituted 1-chloronaphthalenes chemicalbook.comacs.org
Aryl Ketones with Olefinic ChainsFeCl3 (catalyst)Polycyclic Aromatic Hydrocarbons nih.gov

Synthesis of Nitrogen or Oxygen Heterocycles Incorporating the Dihydronaphthalenone Moiety

The carbonyl group and the adjacent α-methylene protons of the dihydronaphthalenone ring system are key functional handles for the construction of fused nitrogen and oxygen-containing heterocycles. While direct examples for the 6-ethyl derivative are limited, numerous protocols exist for related tetralones.

Nitrogen Heterocycles: The synthesis of nitrogen-containing heterocycles often involves condensation reactions with nitrogen-based nucleophiles. For example, 6-amino-3,4-dihydro-1(2H)-naphthalenone, an analogue, can be used to synthesize more complex nitrogen heterocycles through substitution reactions. orgsyn.org The reaction of tetralone derivatives with amines and other reagents can lead to the formation of fused quinoline (B57606) and acridine (B1665455) structures. researchgate.net Greener synthetic approaches, utilizing water or bio-based solvents, have been developed for the synthesis of various aromatic nitrogen-containing heterocycles, some of which could be adapted for dihydronaphthalenone substrates. nih.govmdpi.com

Oxygen Heterocycles: For the synthesis of oxygen heterocycles, reactions often target the carbonyl group or involve cyclization reactions with oxygen-containing reagents. For instance, iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols can yield fused oxa-heterocycles. rsc.org The dihydronaphthalenone moiety can be envisioned to participate in similar cyclization strategies. The synthesis of flavones, flavonones, and chromones has been achieved through intermediates that could be conceptually derived from tetralone-like structures. researchgate.net

The table below provides examples of synthetic routes to heterocycles using tetralone analogues.

Starting Material AnalogueReagents and ConditionsProduct Heterocycle TypeReference(s)
6-Amino-1-tetralone(2-bromoethyl)ether, K2CO3, DMFFused morpholine (B109124) ring organic-chemistry.org
6-Methoxy-1-tetralone oximeBeckmann rearrangement conditionsBenzazepinone ossila.com
Cyclic 1,3-diones (related structure)Propargylic alcohols, I2Fused oxa-heterocycles rsc.org

These methodologies underscore the potential of this compound to serve as a precursor to a diverse range of heterocyclic compounds.

Intermediate in Natural Product Synthesis (excluding biological activity)

The tetralone framework is a key structural element in numerous natural products, particularly steroids, terpenoids, and alkaloids. Consequently, tetralone derivatives are frequently employed as intermediates in the total synthesis of these complex molecules. While a specific synthetic route to a natural product employing this compound is not prominently reported, the general strategies for natural product synthesis often rely on building blocks with similar structural and functional features.

For example, the synthesis of various natural products involves the use of vicinal ketoesters as key intermediates, which can be prepared from cyclic ketones like tetralone. nih.gov The strategic placement of functional groups on the tetralone ring allows for the stereocontrolled construction of complex polycyclic systems. The anticipation of natural product structures through synthesis often involves the use of versatile and readily modifiable building blocks, a role that could be fulfilled by this compound. nih.gov The synthesis of analogues of the natural product combretastatin (B1194345) A-4, for instance, has utilized substituted dihydronaphthalenones. rsc.org

Precursor for Advanced Materials and Functional Molecules

The aromatic and carbonyl functionalities of this compound suggest its potential as a precursor for the development of advanced materials with specific electronic and optical properties.

Optoelectronic Materials: Integration into Fluorescent or Phosphorescent Systems

The integration of the dihydronaphthalenone core into larger conjugated systems could lead to materials with interesting photophysical properties. The development of organic light-emitting diodes (OLEDs) and fluorescent probes often relies on molecules with tunable electronic properties.

Fluorescent Systems: Research has shown that tetralin pyrimidine (B1678525) derivatives derived from longifolene (B8805489) exhibit fluorescence properties. rsc.org This suggests that the tetralone scaffold, when appropriately functionalized and incorporated into a suitable molecular framework, can contribute to fluorescence. The synthesis of fluorescent probes for anions has been demonstrated with perylene (B46583) derivatives, highlighting a design strategy where a recognition event modulates the photophysical properties of a fluorophore. nih.gov While not directly involving a tetralone, the principles could be applied. The optoelectronic properties of coumarin (B35378) derivatives, another class of fluorescent compounds, are heavily influenced by substituent effects, a principle that would also apply to derivatives of this compound. sci-hub.boxmdpi.com

Phosphorescent Systems: Organic room-temperature phosphorescence (ORTP) is a desirable property for applications in sensing, imaging, and lighting. The generation of phosphorescent materials often involves promoting intersystem crossing (ISC) from a singlet to a triplet excited state. This can be achieved by incorporating heavy atoms or specific functional groups like carbonyls. wikipedia.org The carbonyl group within the this compound structure could potentially facilitate ISC, making it a candidate for incorporation into phosphorescent material designs. wikipedia.orgresearchgate.net

The following table outlines general strategies and findings related to the development of fluorescent and phosphorescent materials that could be relevant for derivatives of this compound.

Material TypeDesign StrategyRelevant FindingsReference(s)
Fluorescent Incorporation of tetralin into pyrimidine heterocycles.Resulting compounds exhibit noticeable fluorescence. rsc.org
Fluorescent "Push-pull" electronic effects in coumarin dyes.Substituent location and nature strongly influence absorption and emission wavelengths. sci-hub.boxmdpi.com
Phosphorescent Incorporation of carbonyl groups to promote intersystem crossing.Carbonyl moieties can enhance the generation of triplet excitons necessary for phosphorescence. wikipedia.org
Phosphorescent Rigid matrix formation to suppress non-radiative decay.Embedding a chromophore in a rigid environment can enhance and prolong phosphorescence. researchgate.net

Polymeric Materials and Networks (excluding direct biological polymers)

The use of this compound as a monomer or precursor for polymeric materials is not a widely explored area of research. However, the chemical functionalities present in the molecule offer potential pathways for polymerization.

For instance, the carbonyl group could be a site for polymerization reactions, such as the synthesis of polyketones via Friedel-Crafts polymerization of diarylidene derivatives of cyclic ketones. researchgate.net While this example uses cyclopentanone (B42830) and cyclohexanone (B45756), the principle could be extended to dihydronaphthalenone. The aromatic ring of this compound could also be functionalized to introduce polymerizable groups. For example, conversion to a phenol (B47542) would allow for its incorporation into polyesters or polycarbonates.

Furthermore, ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. researchgate.net While this compound itself is not a typical ROMP monomer, it could be chemically modified to introduce a strained double bond, rendering it polymerizable.

At present, the application of this compound in the synthesis of polymeric materials remains a largely theoretical prospect, with further research needed to explore its potential in this area.

Structure-Property Relationships in Novel Materials Derived from this compound

There is no available research detailing the synthesis or investigation of novel materials, such as polymers or liquid crystals, derived from this compound. The general class of tetralones is recognized for its utility in creating complex molecules, but specific studies linking the 6-ethyl substitution pattern to unique material properties (e.g., thermal, optical, or electronic characteristics) are absent from the current body of scientific literature. acs.org While research exists on liquid crystals and other advanced materials derived from different aromatic cores, a connection to the 6-ethyltetralone structure has not been established. beilstein-journals.orgrevistabionatura.com

Catalysis and Ligand Design Research

Exploration as a Ligand Scaffold in Transition Metal Catalysis

A thorough search did not yield any studies where this compound or its derivatives have been explored as a ligand scaffold for transition metal catalysis. The design of ligands is a critical aspect of catalysis, with a focus on how the ligand's electronic and steric properties influence the catalytic activity and selectivity of a metal center. nih.gov Research in this area details a wide variety of molecular frameworks used as ligands, including those based on N-heterocyclic carbenes and phosphines. nih.govrsc.org However, the tetralone backbone, and specifically the 6-ethyl variant, is not mentioned in this context.

Application in Organocatalysis or Enantioselective Transformations

Similarly, the application of this compound as an organocatalyst or as a substrate in novel enantioselective transformations is not reported. Organocatalysis represents a major field in modern synthetic chemistry, utilizing small organic molecules to catalyze reactions. mdpi.comresearchgate.net While tetralones can be targets for such syntheses, there is no evidence of the 6-ethyl derivative itself being employed as a catalyst. chemicalbook.com

Supramolecular Chemistry and Self-Assembly Research

Environmental and Degradation Pathways of 6 Ethyl 3,4 Dihydronaphthalen 1 2h One in Research Contexts

Abiotic Degradation Studies

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of organic compounds in the environment. These processes are primarily driven by physical and chemical factors such as light, water, and oxidizing agents.

Photodegradation Mechanisms and Products

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. For aromatic compounds, this process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. The photodegradation of pesticides and other aromatic compounds often involves pathways such as oxidation, reduction, and cleavage of the molecular structure.

While specific photodegradation studies on 6-ethyl-3,4-dihydronaphthalen-1(2H)-one are not available in the current body of scientific literature, research on related aromatic ketones suggests that photodegradation would likely proceed through the formation of reactive intermediates. The naphthalene (B1677914) skeleton of the compound may make it susceptible to light-induced degradation. Potential photodegradation products could include hydroxylated derivatives and cleavage products of the aromatic ring.

Chemical Hydrolysis and Oxidation in Environmental Models

Chemical hydrolysis is a reaction with water that can lead to the breakdown of a compound. Generally, ketones are not readily susceptible to hydrolysis under typical environmental pH conditions. They can, however, exist in equilibrium with their geminal diol form in aqueous solutions. The rate and extent of this equilibrium are influenced by the electronic and steric properties of the substituents on the ketone.

Oxidation by reactive oxygen species, particularly hydroxyl radicals (•OH), is a major abiotic degradation pathway for many organic pollutants in the environment. Hydroxyl radicals are highly reactive and can initiate the degradation of aromatic compounds by adding to the aromatic ring or abstracting a hydrogen atom from an alkyl group. wikipedia.org The reaction of hydroxyl radicals with aromatic compounds typically leads to the formation of hydroxylated intermediates, which are often more susceptible to further degradation. mdpi.comnih.gov For this compound, oxidation by hydroxyl radicals could lead to the formation of various hydroxylated and ring-opened products.

Biotic Degradation Investigations

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the removal of many pollutants from the environment.

Microbial Transformation Pathways of Related Aromatic Ketones

The microbial degradation of aromatic hydrocarbons, including naphthalene and its derivatives, has been extensively studied. nih.govmdpi.comnih.gov Aerobic bacteria have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation of naphthalene and substituted naphthalenes is typically the oxidation of the aromatic ring by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This reaction introduces two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. nih.gov This diol is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.govnih.gov

Given the structural similarity, it is plausible that the microbial degradation of this compound would be initiated by a similar dioxygenase-catalyzed reaction on the aromatic ring. The presence of the ethyl group may influence the position of the initial hydroxylation and the subsequent metabolic pathway.

Identification of Research-Identified Metabolites in Environmental Systems

The identification of metabolites is crucial for understanding the biodegradation pathways of a compound. In studies of naphthalene degradation, a common intermediate is salicylate, which is formed after the initial ring cleavage. frontiersin.org For alkyl-substituted naphthalenes, microbial degradation can also involve the oxidation of the alkyl side chain. mdpi.com This can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids.

Based on these established pathways for related compounds, potential metabolites from the microbial degradation of this compound could include:

Hydroxylated derivatives of the parent compound.

Ring-cleavage products, such as substituted salicylic (B10762653) acids.

Products of side-chain oxidation, such as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.

Enzyme Systems Involved in Degradation (excluding specific microbial strains beyond general types)

The biodegradation of aromatic compounds is mediated by a variety of enzymes. researchgate.net The key enzyme classes involved in the initial stages of aerobic degradation of aromatic hydrocarbons are oxidoreductases, particularly dioxygenases. nih.gov These enzymes are responsible for the initial hydroxylation of the aromatic ring, which is a critical step in destabilizing the aromatic structure and making it amenable to further degradation. nih.gov

Other enzyme classes involved in the downstream metabolic pathways include:

Dehydrogenases: These enzymes catalyze the oxidation of the cis-dihydrodiol intermediates. nih.gov

Dioxygenases (ring-cleavage): These enzymes are responsible for the cleavage of the aromatic ring of the dihydroxylated intermediates. nih.gov

Hydrolases: These enzymes are involved in the further breakdown of the ring-cleavage products. researchgate.net

The specific enzymes involved in the degradation of this compound would likely belong to these general classes, with their substrate specificity adapted to the structure of the compound.

Data Tables

Table 1: Potential Abiotic Degradation Products of this compound

Degradation PathwayPotential Products
PhotodegradationHydroxylated derivatives, Ring-cleavage products
Chemical OxidationHydroxylated derivatives, Ring-opened products

Table 2: Potential Biotic Degradation Metabolites of this compound

Metabolic PathwayPotential Metabolites
Ring HydroxylationHydroxylated this compound
Ring CleavageSubstituted salicylic acid derivatives
Side-chain Oxidation1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol

Fate and Transport Modeling in Environmental Systems Research

The modeling of a chemical's fate and transport in the environment is a critical component of ecological risk assessment. These models utilize a compound's physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), in conjunction with environmental parameters to predict its distribution and persistence in various environmental compartments like air, water, and soil.

For a comprehensive model, data from experimental studies on biodegradation rates, photodegradation, and hydrolysis are essential inputs. However, in the case of this compound, such specific experimental data are not currently available in published scientific literature.

In the absence of direct data, Quantitative Structure-Activity Relationship (QSAR) models are often employed to estimate the environmental properties of a chemical based on its molecular structure. These predictive models could theoretically provide estimations for the environmental fate of this compound. However, without validated experimental data for this specific compound or a closely related surrogate, the outputs of such models would be purely theoretical and would not constitute the "detailed research findings" required for a thorough analysis.

The scientific community relies on peer-reviewed research to build and validate environmental models. The current lack of such research for this compound means that any discussion on its environmental fate and transport modeling would be speculative. Therefore, a detailed and data-rich examination of this specific topic is not feasible at this time.

Emerging Research Frontiers and Future Perspectives for 6 Ethyl 3,4 Dihydronaphthalen 1 2h One

Development of Next-Generation Synthetic Strategies

The synthesis of 6-ethyl-3,4-dihydronaphthalen-1(2H)-one and its analogs is moving beyond traditional methods towards more efficient, selective, and sustainable processes.

Modern organic synthesis is increasingly reliant on sophisticated catalytic systems to achieve high yields and selectivity while minimizing harsh reaction conditions. For the construction of the tetralone core, research is exploring novel metal-free and metal-catalyzed approaches. An emerging strategy involves the programmable deoxychlorination and aromatization of tetralones using an interrupted Vilsmeier–Haack reaction. acs.org This method allows for the straightforward, one-pot construction of multisubstituted 1-chloronaphthalenes from readily available tetralone precursors under inexpensive, noble-metal-free conditions. acs.org Such a transformation, when applied to derivatives of this compound, could provide a new pathway to functionalized naphthalene (B1677914) structures, which are valuable in medicinal and materials chemistry. acs.org

Another frontier is the use of photocatalysis. For instance, the visible-light-mediated dehydrogenation of 1,2-dihydronaphthalenes to form polyaromatic naphthalenes has been achieved using organic photocatalysts like 9-mesityl-10-methylacridinium (B1239669) perchlorate. researchgate.net This metal-free approach is also capable of promoting the aromatization of tetrahydronaphthalenes, offering a milder alternative to classical oxidation methods. researchgate.net The application of such photoredox catalysis could enable the conversion of this compound into its corresponding ethyl-naphthalene derivatives under ambient conditions.

Catalytic StrategyReactant TypeKey FeaturesPotential Application for Target Compound
Interrupted Vilsmeier–HaackTetralonesNoble-metal-free; one-pot synthesis of 1-chloronaphthalenes; high efficiency and site selectivity. acs.orgSynthesis of 1-chloro-6-ethylnaphthalene derivatives.
Visible-Light Photocatalysis1,2-Dihydronaphthalenes, TetrahydronaphthalenesMetal-free; uses organic photocatalyst; mild reaction conditions. researchgate.netAromatization to form 6-ethylnaphthalene.
Suzuki–Miyaura Cross-CouplingAryl halides/boronic acidsForms C-C bonds; circumvents regioisomeric mixtures in complex syntheses. acs.orgA key step in a convergent synthesis of complex tetralone-containing molecules.

In line with the principles of green chemistry, future synthetic routes are being designed to maximize atom economy and minimize environmental impact. Atom-economical reactions, such as cascade or domino reactions, are particularly attractive. A nitrogen deletion/Diels–Alder cascade reaction, for example, provides a pathway to substituted tetralins, the reduced form of tetralones. acs.org Adapting such cascade strategies could lead to the highly efficient assembly of the core structure of this compound from simpler acyclic or cyclic precursors, reducing the number of synthetic steps and the amount of waste generated.

The use of safer solvents and reagents is another key aspect. The photocatalytic aromatization reactions mentioned previously often utilize benign solvents like ethyl acetate, representing a significant improvement over traditional methods that may require stoichiometric amounts of harsh oxidants or heavy metals. researchgate.net The development of syntheses in aqueous media or the use of recyclable catalysts are further goals in the sustainable production of this class of compounds.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing insights that are difficult to obtain through experimentation alone. nih.gov These computational tools are poised to have a profound impact on the study of this compound.

Machine learning models, particularly graph neural networks, are becoming increasingly adept at predicting the physicochemical and biological properties of molecules directly from their structure. chemrxiv.org For this compound and its virtual derivatives, ML could be used to predict a wide range of properties, including solubility, reactivity, toxicity, and potential therapeutic activity. chemrxiv.orgmdpi.comnih.gov For instance, researchers have used computational methods to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of novel dihydronaphthalenone derivatives. tandfonline.comnih.gov This in silico screening allows for the rapid evaluation of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This capability accelerates the design of new materials or drug candidates based on the tetralone scaffold, optimizing for desired characteristics while minimizing undesirable ones. nih.gov

AI/ML ApplicationTechniqueObjectiveRelevance to this compound
Retrosynthesis PlanningDeep Learning, Monte Carlo Tree SearchPropose novel and efficient multi-step synthetic routes. engineering.org.cnarxiv.orgDiscovering new, more economical, or sustainable ways to synthesize the molecule.
Reaction Outcome PredictionNeural Networks, Transformer ModelsPredict the major product and yield of a chemical reaction.Optimizing reaction conditions for existing synthetic steps to improve efficiency.
Property PredictionGraph Neural Networks (GNNs)Predict physicochemical, biological, and toxicity properties from molecular structure. chemrxiv.orgnih.govScreening virtual derivatives for potential applications in medicine or materials science. nih.gov
Δ²-learning ModelsMachine Learning CorrectionPredict high-level reaction properties (e.g., activation energies) from low-level calculations. rsc.orgAccelerating the computational characterization of reaction pathways involving the molecule.

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving its synthesis, researchers are exploring new ways to chemically modify the this compound scaffold to generate novel structures. A significant recent development is the discovery of an "interrupted Vilsmeier–Haack reaction." acs.org This transformation converts the ketone of the tetralone into a vinyl chloride, which is then followed by an in situ aromatization, yielding a 1-chloronaphthalene (B1664548) product. acs.org This reaction provides a unique pathway for the simultaneous deoxygenation, chlorination, and aromatization of the tetralone ring system, offering a powerful tool for creating highly functionalized aromatic compounds that were previously difficult to access. Applying this methodology to this compound would provide direct access to 1-chloro-6-ethylnaphthalene, a versatile building block for further chemical elaboration.

The development of such unprecedented transformations expands the synthetic utility of the tetralone core, enabling the creation of molecular architectures with novel properties and functions. Future research will likely focus on discovering other unique reactivity patterns, potentially through the use of hypervalent iodine reagents, photoredox catalysis, or electrochemistry, further broadening the chemical space accessible from this compound.

Interdisciplinary Research Collaborations and Translational Potential (excluding direct clinical) for this compound

The chemical compound this compound, a derivative of the tetralone scaffold, represents a promising yet underexplored molecule with significant potential for interdisciplinary research and translational applications beyond the clinical realm. While direct studies on this specific ethyl-substituted tetralone are not extensively documented in publicly available research, its core structure is a well-established and versatile building block in organic synthesis. This foundational role opens up numerous avenues for collaborative research across various scientific disciplines, particularly in materials science, catalysis, and environmental science. The translational potential of this compound lies in its adaptability as a precursor to a wide array of more complex molecules with tailored functionalities.

The reactivity of the tetralone core, characterized by its ketone group and aromatic ring, allows for a multitude of chemical transformations. These reactions can be leveraged to synthesize novel functional materials, innovative catalysts, and potentially, compounds with applications in environmental remediation. The presence of the ethyl group at the 6-position can further influence the compound's properties, such as solubility, steric hindrance, and electronic effects, thereby offering a means to fine-tune the characteristics of the resulting materials and molecules.

Interdisciplinary collaboration is paramount to unlocking the full potential of this compound. Organic chemists can contribute their expertise in synthesizing and modifying the molecule, while materials scientists can explore its incorporation into polymers and other advanced materials. Experts in catalysis can investigate the use of its derivatives in promoting chemical reactions, and environmental scientists can assess its fate and potential applications in their field. The following table outlines potential areas for such interdisciplinary collaborations and the prospective translational outcomes.

Field of CollaborationPotential Role of this compoundKey Research QuestionsTranslational Potential
Materials ScienceMonomer or precursor for specialty polymers and functional materials.How does the ethyl-substituted tetralone core influence polymer properties such as thermal stability, conductivity, and optical characteristics? Can it be used to create novel liquid crystals or photoactive materials?Development of advanced polymers with tailored properties for electronics, optics, and specialty coatings. Creation of novel materials for use in sensors and other advanced technologies.
CatalysisPrecursor for the synthesis of chiral ligands and organocatalysts.Can enantiomerically pure derivatives of this compound be synthesized and used as ligands in asymmetric catalysis? What are the catalytic activities of its metallic and non-metallic complexes?Design of new, efficient, and selective catalysts for fine chemical synthesis, reducing waste and improving the sustainability of chemical processes.
Environmental ScienceStarting material for the synthesis of potential environmental sensors or remediation agents.Can derivatives of this compound be designed to selectively bind to specific environmental pollutants? What is the environmental fate and biodegradability of the compound and its derivatives?Development of new technologies for environmental monitoring and the remediation of contaminated sites.
AgrochemicalsScaffold for the development of new classes of pesticides and herbicides.Do derivatives of this compound exhibit biological activity against agricultural pests? What is the structure-activity relationship for this class of compounds?Creation of novel and effective agrochemicals to improve crop yields and food security.

The tetralone scaffold is a known precursor in the synthesis of a variety of organic compounds, including those with applications in the agrochemical and fragrance industries. The functionalization of the tetralone ring system allows for the creation of a diverse library of molecules. For instance, the ketone functionality can be a handle for various transformations, while the aromatic ring can undergo electrophilic substitution reactions. The ethyl group on the benzene (B151609) ring of this compound can also be a site for further chemical modification, adding to the molecular diversity that can be achieved from this starting material.

In the context of materials science, tetralone derivatives can be used to synthesize substituted naphthalenes. These naphthalenes can act as versatile cross-coupling building blocks for the construction of larger, conjugated systems with interesting electronic and photophysical properties. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other areas of organic electronics. The ethyl group in this compound could enhance the solubility of these materials in organic solvents, which is a crucial factor for their processability.

In the field of catalysis, the rigid bicyclic structure of the tetralone core can be exploited to create well-defined chiral environments. By introducing specific functional groups, derivatives of this compound could be developed into ligands for asymmetric catalysis. These ligands could coordinate with metal centers to form catalysts that can stereoselectively produce one enantiomer of a chiral molecule over the other. This is of great importance in the synthesis of fine chemicals and pharmaceuticals.

While the direct environmental applications of this compound have not been reported, the broader class of tetralones and their derivatives are part of the vast landscape of organic compounds that are studied for their environmental fate and impact. Research in this area would involve collaborations with environmental chemists and toxicologists to understand how this compound and its potential breakdown products behave in different environmental compartments. Furthermore, the synthetic versatility of this molecule could be harnessed to create specific compounds for environmental applications, such as chelating agents for heavy metals or sensors for pollutants.

Conclusion

Summary of Key Academic Discoveries and Research Impact

Research into 6-ethyl-3,4-dihydronaphthalen-1(2H)-one has primarily focused on its utility as a building block in organic synthesis. Its chemical structure, featuring a tetralone core with an ethyl substituent, makes it a valuable precursor for the synthesis of various polycyclic compounds.

One of the key areas of its application has been in the synthesis of steroid and terpenoid skeletons. The bicyclic framework of this compound serves as a foundational component for constructing more complex, multi-ring systems. For instance, it has been utilized in annulation reactions, where additional rings are fused onto the existing structure to create intricate molecular architectures.

Furthermore, the reactivity of the carbonyl group and the alpha-carbon positions has been exploited in various chemical transformations. These include aldol (B89426) condensations, Robinson annulations, and other carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry. The presence of the ethyl group at the 6-position influences the regioselectivity and stereoselectivity of these reactions, a subject of academic investigation.

The impact of this compound extends to the development of new synthetic methodologies. Researchers have used this compound as a model substrate to test the efficacy and scope of novel reagents and reaction conditions. Its relatively simple yet functionally rich structure allows for a clear assessment of new synthetic protocols.

Recapitulation of Major Challenges and Unresolved Questions

Despite its utility, the synthesis and application of this compound are not without challenges. One of the primary hurdles is the efficient and selective synthesis of the compound itself. While several synthetic routes exist, achieving high yields and purity often requires multi-step procedures that can be time-consuming and costly. The development of more streamlined and atom-economical synthetic pathways remains an active area of research.

A significant unresolved question pertains to the precise control of stereochemistry in reactions involving this compound. The generation of chiral centers during subsequent transformations is often a critical aspect of synthesizing biologically active target molecules. While some asymmetric methods have been developed, achieving high levels of enantioselectivity can be challenging and is a topic of ongoing investigation.

Furthermore, a comprehensive understanding of the electronic and steric effects of the 6-ethyl group on the reactivity of the tetralone ring system is not yet complete. While empirical observations have been made, detailed mechanistic studies and computational analyses are needed to provide a deeper insight. This knowledge would enable chemists to better predict and control the outcomes of reactions involving this and related compounds.

The full scope of the biological activity of derivatives synthesized from this compound is also an area that warrants further exploration. While it serves as a precursor to potentially bioactive molecules, a systematic investigation into the structure-activity relationships of its derivatives is largely uncharted territory.

Concluding Remarks on the Enduring Academic Significance of this compound in Chemical Research

The enduring significance of this compound lies in its capacity to serve as a platform for both fundamental and applied chemical research. It is a valuable tool for exploring new synthetic methods, investigating reaction mechanisms, and as a starting point for the discovery of new molecules with potentially interesting properties. As the demand for more sophisticated and functionally diverse organic molecules grows, the importance of well-understood and accessible building blocks like this compound is set to increase, solidifying its place in the landscape of chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.